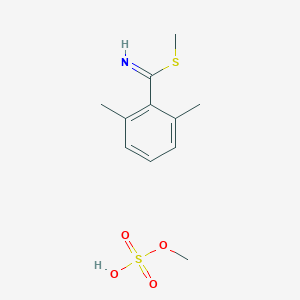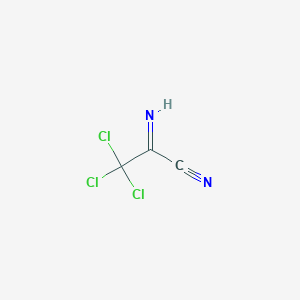
2,2,2-Trichloroethanimidoyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trichloroethanimidoyl cyanide, also known as trichloroacetonitrile, is a chemical compound with the molecular formula C_3H_Cl_3N. It is characterized by the presence of three chlorine atoms attached to a central carbon atom, which is also bonded to a cyano group (–CN). This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 2,2,2-Trichloroethanimidoyl cyanide can be synthesized through several methods. One common approach involves the reaction of trichloroacetonitrile with ammonia or amines under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of acetonitrile in the presence of a catalyst. This method ensures high yields and purity of the final product. The reaction is usually carried out in large reactors with precise control over temperature and pressure to optimize the production process.
化学反应分析
Types of Reactions: 2,2,2-Trichloroethanimidoyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it to less chlorinated derivatives or even to acetonitrile.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Trichloroacetic acid.
Reduction: Acetonitrile or partially chlorinated acetonitriles.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
科学研究应用
2,2,2-Trichloroethanimidoyl cyanide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a reagent in biochemical assays and as a precursor for bioactive molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which 2,2,2-trichloroethanimidoyl cyanide exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing nature of the chlorine atoms makes the central carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds.
相似化合物的比较
Trichloroacetonitrile: Similar in structure but lacks the imidoyl group.
Dichloroacetonitrile: Contains two chlorine atoms instead of three.
Chloroacetonitrile: Contains only one chlorine atom.
Uniqueness: 2,2,2-Trichloroethanimidoyl cyanide is unique due to the presence of three chlorine atoms, which significantly enhances its electrophilicity compared to its less chlorinated counterparts. This makes it a more reactive and versatile reagent in synthetic chemistry.
属性
IUPAC Name |
2,2,2-trichloroethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3N2/c4-3(5,6)2(8)1-7/h8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQOHUWDPGFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
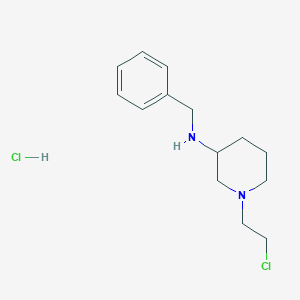
![4-Benzyl-1,1-dioxo-1,4-dihydro-16-benzo[1,2,5]oxathiazin-3-one](/img/structure/B8040398.png)
![methyl N-[3-(dimethylsulfamoyl)-5-(methoxycarbonylamino)-2,4,6-trimethylphenyl]carbamate](/img/structure/B8040412.png)
![3-(4,7-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8040416.png)
![2-[2,6-diethyl-N-(furan-2-carbonyl)anilino]propanoic acid](/img/structure/B8040432.png)
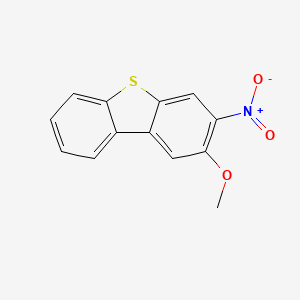
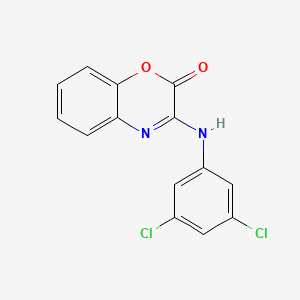
![[3-[2-(3-Cyanatophenoxy)ethoxy]phenyl] cyanate](/img/structure/B8040452.png)
![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)
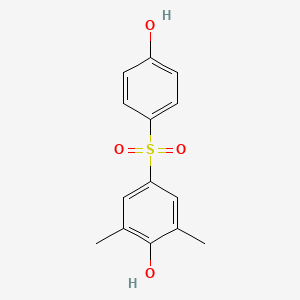
![[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate](/img/structure/B8040460.png)
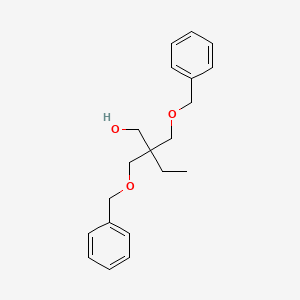
![N-(2-chloro-6-methylphenyl)-2-methoxy-N-[(1E)-1-methoxyiminopropan-2-yl]acetamide](/img/structure/B8040487.png)
